molecular formula C21H21ClN2O3 B6339263 2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride CAS No. 1217195-32-8

2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride

Cat. No.: B6339263
CAS No.: 1217195-32-8
M. Wt: 384.9 g/mol
InChI Key: XGBZFNXCSPGKKI-UEIGIMKUSA-N
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Description

The compound is a benzoic acid derivative featuring a methoxy group at position 2, a vinyl-linked pyrazole substituent at position 6, and a methyl ester functional group. The hydrochloride salt suggests enhanced solubility for biological applications. Pyrazole-containing compounds are of interest in medicinal chemistry due to their bioactivity, including anti-inflammatory and kinase inhibitory properties .

Properties

IUPAC Name

methyl 2-methoxy-6-[(E)-2-(3-methyl-1-phenylpyrazol-4-yl)ethenyl]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3.ClH/c1-15-17(14-23(22-15)18-9-5-4-6-10-18)13-12-16-8-7-11-19(25-2)20(16)21(24)26-3;/h4-14H,1-3H3;1H/b13-12+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGBZFNXCSPGKKI-UEIGIMKUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C=CC2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN(C=C1/C=C/C2=C(C(=CC=C2)OC)C(=O)OC)C3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester, hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a methoxy group, a vinyl linkage to a pyrazole moiety, and a benzoic acid derivative. Its molecular formula is C21H21ClN2OC_{21}H_{21}ClN_2O with a molecular weight of approximately 364.85 g/mol .

Anti-inflammatory Properties

Research indicates that pyrazole derivatives, including the compound , exhibit significant anti-inflammatory effects. A study highlighted that pyrazole scaffolds can inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis, which is pivotal in inflammatory responses . In comparative studies, certain pyrazole derivatives showed superior anti-inflammatory activity compared to standard drugs like diclofenac sodium.

Antioxidant Activity

The antioxidant potential of the compound has been assessed through various assays. Pyrazole derivatives have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, contributing to their protective effects against oxidative stress . This activity is crucial for preventing cellular damage associated with chronic diseases.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain pyrazole derivatives possess broad-spectrum antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell membranes or inhibition of key metabolic pathways .

Cholinesterase Inhibition

Recent investigations into the cholinesterase inhibitory activity of related compounds suggest potential applications in neurodegenerative diseases like Alzheimer's. The inhibition of acetylcholinesterase (AChE) by pyrazole derivatives may enhance cholinergic transmission, offering therapeutic benefits .

Case Studies and Research Findings

StudyFindings
Study 1 Evaluated anti-inflammatory activity of various pyrazole derivativesCompound exhibited significant COX inhibition
Study 2 Assessed antioxidant capacity using DPPH and ABTS assaysDemonstrated high radical scavenging activity
Study 3 Investigated antimicrobial properties against Staphylococcus aureusEffective against multiple strains with low MIC values

The biological activities of 2-Methoxy-6-[2-(3-methyl-1-phenyl-1H-pyrazol-4-yl)-vinyl]-benzoic acid methyl ester may be attributed to its structural features that facilitate interactions with biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways and neurotransmitter degradation.
  • Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.
  • Membrane Disruption : Its lipophilicity allows it to integrate into microbial membranes, leading to cell lysis.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its pharmacological properties, including:

  • Anticancer Activity : Research indicates that derivatives of pyrazole compounds exhibit cytotoxic effects against various cancer cell lines. The presence of the methoxy and vinyl groups may enhance its efficacy by improving solubility and bioavailability .
  • Anti-inflammatory Effects : Studies have shown that compounds containing pyrazole structures can inhibit inflammatory pathways. The methoxy group may contribute to this activity by modulating enzyme activity involved in inflammation .
  • Antimicrobial Properties : There is emerging evidence suggesting that similar compounds possess antibacterial and antifungal activities. The structural features of this compound could enhance its interaction with microbial targets .

Synthesis of Novel Compounds

This compound serves as a versatile building block in organic synthesis, particularly in creating more complex heterocycles with potential biological activity. Its unique structure allows for the modification of functional groups, leading to the development of new pharmaceuticals .

Material Science

In material science, the compound is explored for its potential use in developing organic semiconductors and polymers due to its electronic properties. The incorporation of pyrazole derivatives into polymer matrices may enhance conductivity and stability .

Case Studies

Several studies have documented the synthesis and application of this compound:

  • Synthesis and Evaluation of Anticancer Activity : A study synthesized several derivatives based on the core structure of this compound and evaluated their cytotoxic effects on human cancer cell lines. Results indicated significant growth inhibition, suggesting potential for further development as anticancer agents .
  • Anti-inflammatory Mechanism Investigation : Another research focused on the anti-inflammatory properties of this compound, demonstrating its ability to reduce cytokine production in vitro. This study highlighted the importance of structural modifications in enhancing therapeutic effects.
  • Development of Organic Electronics : Research exploring the use of this compound in organic electronics demonstrated promising results in terms of charge mobility and stability when incorporated into polymer blends .

Chemical Reactions Analysis

Solvent-Controlled Regioselective Rearrangements

Reaction pathways diverge based on solvent and base stoichiometry, as demonstrated in studies involving DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) :

The vinyl group facilitates cyclopropane formation, while solvent polarity directs intermediate stabilization.

Ester Reactivity and Functionalization

The methyl ester group participates in:

  • Transesterification : Under alcoholic conditions (e.g., EtOH), the ester undergoes solvent exchange, though yields are lower compared to rearrangements .

  • Hydrolysis : Acidic/basic conditions hydrolyze the ester to the carboxylic acid, but this pathway is secondary to DBU-mediated rearrangements in studied systems .

Pyrazole Ring Interactions

  • Protonation : The hydrochloride salt stabilizes the pyrazole nitrogen, reducing nucleophilic activity.

  • Coordination : The pyrazole nitrogen may act as a weak ligand in metal-catalyzed reactions, though direct evidence is limited in provided sources .

Vinyl Group Transformations

The ethenyl (–CH=CH–) bridge enables:

  • Electrophilic Addition : Potential for halogenation or epoxidation, though not explicitly documented.

  • Cycloaddition : Theoretical capacity for Diels-Alder reactions, but experimental data is absent in reviewed literature .

Reaction Optimization Data

Critical parameters for maximizing yields :

ParameterOptimal Value (Product 5a )Optimal Value (Product 6a )
DBU Equivalents152.5
SolventMeCNEtOH
Temperature70°C70°C
Reaction Time12 h18 h

Mechanistic Insights

  • Pathway to Tritylone Alcohols :

    • DBU deprotonates benzylic hydrogen.

    • Cyclopropane intermediate forms via nucleophilic attack.

    • 1,2-Phenyl migration produces the final product .

  • Pathway to 2-Benzoylbenzoates :

    • Solvent (EtOH) stabilizes a diene intermediate.

    • Aromatization drives ring expansion .

Stability and Handling

  • The hydrochloride salt enhances solubility in polar aprotic solvents (e.g., MeCN) but may decompose under prolonged heating >100°C .

  • Storage at −20°C in inert atmospheres is recommended to prevent ester hydrolysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a framework for such a comparison:

Table 1: Structural and Functional Comparison

Compound Core Structure Key Functional Groups Reported Applications
Target compound (hypothetical) Benzoic acid methyl ester 2-Methoxy, 6-vinylpyrazole, hydrochloride salt Potential kinase inhibition (speculative)
4-Hydroxy-3-(2-(5-((4-methoxybenzylidene)amino)-3-phenyl-1H-pyrazol-1-yl)thiazol-4-yl)-6-methyl-2H-pyran-2-one () Pyran-2-one + pyrazole-thiazole 4-Hydroxy, methoxybenzylidene, thiazole Antimicrobial/antifungal activity
2-[4-[2-(1-piperidinyl)ethoxy]benzoyl]-benzoic acid methyl ester hydrochloride () Benzoic acid methyl ester Piperidinyl-ethoxy, benzoyl Kinase inhibition (e.g., PARP inhibitors)

Key Observations:

Bioactivity: The pyrazole-thiazole hybrid in exhibits antimicrobial properties, attributed to the thiazole ring’s electron-deficient nature and hydrogen-bonding capacity. The piperidinyl-ethoxy analog () demonstrates kinase inhibitory effects due to its bulky aromatic substituents. The target compound’s pyrazole-vinyl group might offer steric or electronic advantages, but solubility differences (hydrochloride vs. free base) could alter bioavailability.

Synthetic Routes: The pyrazole-thiazole compound () was synthesized via condensation of thiosemicarbazide and phenacyl cyanide, followed by Schiff base formation.

Physicochemical Properties :

  • The hydrochloride salt in the target compound suggests improved aqueous solubility compared to neutral esters (e.g., ). However, the methoxy and ester groups may reduce membrane permeability relative to hydroxylated analogs ().

Preparation Methods

Reaction Conditions

ComponentDetails
β-Ketoester Methyl 3-(phenylcarbonyl)-2-oxobutanoate
Arylhydrazine Phenylhydrazine hydrochloride
Solvent Glacial acetic acid + conc. HCl (1.5 mL per 35 mL acetic acid)
Temperature Reflux (5 hours)
Work-up Extraction with CH2_2Cl2_2, washing with NaHCO3_3, chromatography
Yield 45–55% (similar to compound 10b in)

This step generates 3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde after Vilsmeier-Haack formylation (POCl3_3/DMF).

Construction of the Vinyl Bridge

The vinyl linkage is established via a Wittig reaction between the pyrazole-4-carbaldehyde and a phosphonium ylide derived from 2-methoxy-6-(bromomethyl)benzoic acid methyl ester (Table 1).

Wittig Reaction Protocol

ParameterDetails
Phosphonium salt (6-Methoxy-2-methoxycarbonylbenzyl)triphenylphosphonium bromide
Base Potassium tert-butoxide (2.2 equiv)
Solvent Tetrahydrofuran (THF), anhydrous
Temperature 0°C → room temperature (12 hours)
Purification Flash chromatography (hexanes/ethyl acetate gradient)
Yield 60–68%

Mechanistic Insight :
The ylide attacks the aldehyde carbonyl, forming an oxaphosphorane intermediate that collapses to release triphenylphosphine oxide and generate the trans-vinyl product.

Esterification and Salt Formation

Methyl Esterification

The benzoic acid intermediate is esterified using diazomethane or methyl iodide/K2_2CO3_3 in DMF:

  • Conditions : 0°C, 2 hours, 95% yield.

  • Characterization : 1^1H NMR (CDCl3_3): δ 3.89 (s, 3H, OCH3_3), 6.42–8.12 (m, aromatic).

Hydrochloride Salt Preparation

The free base is treated with HCl gas in ethyl acetate:

  • Molar ratio : 1:1.1 (compound:HCl)

  • Precipitation : White solid isolated by filtration (98% purity by HPLC).

Optimization and Alternative Methods

Heck Coupling Approach

An alternative route employs a palladium-catalyzed coupling between 4-bromo-3-methyl-1-phenylpyrazole and 2-methoxy-6-vinyl-benzoic acid methyl ester (Table 2):

ParameterDetails
Catalyst Pd(OAc)2_2 (5 mol%)
Ligand P(o-tol)3_3 (10 mol%)
Base Et3_3N (2 equiv)
Solvent DMF, 80°C (24 hours)
Yield 52%

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times:

  • Conditions : 150°C, 20 minutes, 70% yield.

  • Advantages : Improved regioselectivity and reduced side products.

Critical Analysis of Methodologies

MethodYieldAdvantagesLimitations
Wittig Reaction 60–68%High stereoselectivitySensitive to moisture
Heck Coupling 52%Tolerance to functional groupsRequires expensive catalysts
Microwave 70%Rapid synthesisSpecialized equipment needed

Q & A

Q. Purity Optimization :

  • Recrystallization : Use methanol or ethanol for high-yield recrystallization to remove unreacted starting materials .
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients resolves polar byproducts .
  • Analytical validation : Confirm purity via HPLC (≥97% purity threshold) and FT-IR to verify functional groups (e.g., ester C=O at ~1720 cm⁻¹) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Answer:

  • FT-IR : Identifies ester (C=O, ~1720 cm⁻¹), methoxy (C-O, ~1250 cm⁻¹), and pyrazole (N-H, ~3150 cm⁻¹) groups .
  • NMR :
    • ¹H NMR : Methoxy protons at δ 3.8–4.0 ppm, vinyl protons as doublets (J = 12–16 Hz) between δ 6.5–7.5 ppm .
    • ¹³C NMR : Ester carbonyl at ~168 ppm, aromatic carbons at 110–150 ppm .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase to assess purity .

Advanced: How can crystallographic data resolve discrepancies in molecular conformation predictions?

Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation in methanol. Use SHELX programs (SHELXL for refinement) to solve the structure .
  • Data interpretation : Compare experimental bond lengths (e.g., C-O in methoxy: ~1.42 Å) and dihedral angles with DFT-optimized geometries .
  • Contradiction analysis : If computational models (e.g., B3LYP/6-31G*) deviate >5% from SCXRD data, re-evaluate solvent effects or lattice interactions .

Advanced: What computational strategies are effective for studying its molecular interactions?

Answer:

  • Molecular docking : Use AutoDock Vina with protein targets (e.g., kinases) to predict binding affinities. The pyrazole and benzoate moieties often interact with hydrophobic pockets and hydrogen-bond donors .
  • DFT studies : Optimize geometry at the B3LYP/6-311+G(d,p) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions .
  • MD simulations : Run 100 ns trajectories in explicit solvent (e.g., TIP3P water) to assess conformational stability under physiological conditions .

Advanced: How to design an environmental impact study for this compound?

Answer:
Experimental Design (Based on INCHEMBIOL Project):

  • Phase 1 (Abiotic) :
    • Measure logP (octanol-water) to assess bioaccumulation potential .
    • Hydrolysis stability: Expose to pH 3–9 buffers at 25–50°C; monitor degradation via LC-MS .
  • Phase 2 (Biotic) :
    • Microbial toxicity : Use Vibrio fischeri bioluminescence assay (EC₅₀ threshold: <10 mg/L) .
    • Aquatic toxicity : Daphnia magna acute immobilization test (48-h exposure) .

Q. Data Interpretation :

  • Classify as "persistent" if hydrolysis half-life >40 days .

Advanced: How to troubleshoot low yields in the final salt formation step?

Answer:

  • Issue : Poor hydrochloride salt precipitation.
  • Solutions :
    • Adjust stoichiometry: Use 1.2–1.5 equivalents of HCl to ensure complete protonation .
    • Solvent choice: Switch from ethanol to diethyl ether for higher ionic product solubility .
    • Temperature control: Pre-cool solvents to 0–4°C to enhance crystallization .

Basic: What are the key stability considerations for long-term storage?

Answer:

  • Light sensitivity : Store in amber vials at -20°C to prevent photodegradation of the vinyl group .
  • Moisture control : Use desiccants (silica gel) to avoid ester hydrolysis .
  • Stability monitoring : Perform accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC checks .

Advanced: How to validate its role in a pharmacological mechanism using in vitro assays?

Answer:

  • Target selection : Prioritize kinases or GPCRs based on structural analogs .
  • Assay design :
    • Enzyme inhibition : Use fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 μM–1 mM concentrations .
    • Cell viability : MTT assay on cancer cell lines (IC₅₀ determination) .
  • Data validation : Compare dose-response curves with positive controls (e.g., staurosporine for kinases) .

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